Bis(octylsulfanyl)(oxo)phosphanium

Description

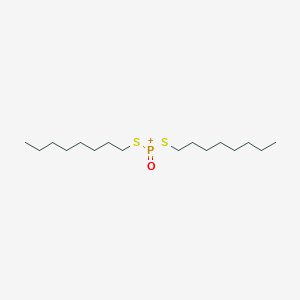

Bis(octylsulfanyl)(oxo)phosphanium is an organophosphorus compound characterized by a central phosphorus atom bonded to two octylsulfanyl (C₈H₁₇S⁻) groups and one oxo (O) group, forming a phosphanium cation with the formula [(C₈H₁₇S)₂PHO]⁺. This compound is notable for its amphiphilic properties, combining hydrophobic octyl chains with a polar phosphonium core. Its applications span catalysis, surfactants, and materials science, where its sulfur-based ligands and ionic nature enhance reactivity and solubility in non-polar media .

Properties

CAS No. |

1656-67-3 |

|---|---|

Molecular Formula |

C16H34OPS2+ |

Molecular Weight |

337.5 g/mol |

IUPAC Name |

bis(octylsulfanyl)-oxophosphanium |

InChI |

InChI=1S/C16H34OPS2/c1-3-5-7-9-11-13-15-19-18(17)20-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/q+1 |

InChI Key |

QCWXWCRMPRHPDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCS[P+](=O)SCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(octylsulfanyl)(oxo)phosphanium typically involves the reaction of octylsulfanyl compounds with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2 R-SH + POCl3→(R-S)2P(O)Cl + 2 HCl

where ( R ) represents the octyl group. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Bis(octylsulfanyl)(oxo)phosphanium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of phosphine oxides.

Substitution: The octylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used to replace the octylsulfanyl groups.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and substituted phosphonium compounds.

Scientific Research Applications

Chemistry: Bis(octylsulfanyl)(oxo)phosphanium is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis. Its unique structure allows for the creation of novel ligands with specific electronic and steric properties.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases where modulation of phosphorus-containing compounds is beneficial. Its role in bone health and osteoporosis treatment is of particular interest.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of bis(octylsulfanyl)(oxo)phosphanium involves its interaction with molecular targets through its phosphorus center. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The pathways involved include the inhibition of specific enzymes and the alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the phosphorus atom significantly influence the compound's behavior. Below is a comparative analysis with key analogs:

Table 1: Structural and Property Comparison

Key Observations:

- Hydrophobicity: The octylsulfanyl groups in this compound confer higher lipophilicity compared to dibutyl or benzyloxy analogs, making it suitable for applications requiring non-polar solubility .

- Electronic Effects : Sulfur’s electronegativity and lone-pair electrons enhance the compound’s ability to stabilize metal centers in catalysis, unlike oxygen-based analogs like Bis(benzyloxy)(oxo)phosphanium .

- Thermal Stability : Longer alkyl chains (e.g., octyl vs. butyl) increase thermal stability. For example, decomposition temperatures for octylsulfanyl derivatives exceed 250°C, whereas dibutyl analogs degrade near 180°C .

Reactivity and Functional Differences

- Catalytic Activity : The sulfur ligands in this compound act as soft Lewis bases, facilitating coordination with transition metals like palladium or nickel in cross-coupling reactions. This contrasts with phosphine ligands (e.g., TrippyPhos in ), which are neutral and require pre-activation .

- Ionic Nature : As a phosphanium salt, this compound exhibits ionic conductivity, making it a candidate for electrolyte applications. Neutral analogs like Bis(2-furyl)phosphine () lack this property .

- Biological Activity: Butafosfanum () demonstrates pharmacological utility due to its amino and hydroxy substituents, whereas this compound’s long alkyl chains limit bioavailability, restricting direct medical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.